ビス(4-ブロモフェニル)アミン

説明

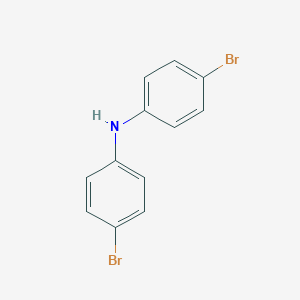

Bis(4-bromophenyl)amine, also known as 4,4’-dibromodiphenylamine, is an organic compound with the molecular formula C₁₂H₉Br₂N. It is a nitrogenous compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two bromine atoms attached to the phenyl rings, which are connected through a nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique properties.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Recent studies have demonstrated that derivatives of bis(4-bromophenyl)amine exhibit notable antimicrobial and anticancer properties. For instance, a study synthesized a series of bis-pyrimidine compounds derived from bis(4-bromophenyl)amine and evaluated their activity against various bacterial strains and human cancer cell lines. The results indicated that certain compounds displayed potent antibacterial effects against E. coli and antifungal activity against C. albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin and fluconazole . Furthermore, anticancer screenings revealed that some derivatives had IC50 values significantly lower than the reference drug 5-fluorouracil, indicating high antiproliferative potential against human colorectal carcinoma .

Materials Science

Organic Electronics

Bis(4-bromophenyl)amine is utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material (HTM) enhances the efficiency of these devices. The compound's high thermal stability and good solubility in organic solvents make it suitable for solution-processing techniques used in fabricating thin films for electronic applications .

Synthesis of Advanced Materials

Polymeric Applications

This compound serves as a precursor for synthesizing various polymeric materials, particularly those involving brominated structures which can impart flame retardancy and thermal stability. For example, bis(4-bromophenyl)amine can be polymerized to create polyamides or polyimides that find applications in high-performance coatings and composites .

Chemical Synthesis

Intermediate in Organic Synthesis

In organic synthesis, bis(4-bromophenyl)amine is often used as an intermediate for producing other complex molecules. Its reactivity allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals .

Research Applications

Molecular Docking Studies

The compound has been involved in molecular docking studies to explore its interaction with biological targets such as cyclin-dependent kinases (CDKs). These studies help in understanding the binding affinities and mechanisms of action of potential drug candidates derived from bis(4-bromophenyl)amine .

Summary Table of Applications

作用機序

Target of Action

Bis(4-bromophenyl)amine is an organic compound that is used as an important intermediate in the synthesis of pressure-sensitive dyes, pharmaceuticals, rubber, pesticides, and adhesive auxiliaries . .

Mode of Action

The mode of action of Bis(4-bromophenyl)amine is not well-documented. As an intermediate, it is likely involved in various chemical reactions during the synthesis of other compounds. For instance, it can participate in Buchwald-Hartwig Coupling reactions .

Action Environment

The action of Bis(4-bromophenyl)amine is likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its synthesis involves heating at 130°C under nitrogen protection . .

生化学分析

Biochemical Properties

Bis(4-bromophenyl)amine is used in proteomics research, particularly in the study of proteins . It is known to interact with proteins and aid in characterizing their structure

Cellular Effects

It is known to be used in various proteomics applications, including western blotting, two-dimensional gel electrophoresis, and mass spectrometry .

Molecular Mechanism

It is known to interact with proteins and aid in their characterization

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-bromophenyl)amine typically involves the Buchwald-Hartwig coupling reaction. One common method includes the reaction of 2-bromoaniline with 2-bromoiodobenzene in the presence of a palladium catalyst and a base such as sodium tert-butoxide. The reaction is carried out in an anhydrous toluene solvent under microwave irradiation at 150°C for 30 minutes. The product is then extracted and purified to obtain Bis(4-bromophenyl)amine with a yield of approximately 68% .

Industrial Production Methods: Industrial production of Bis(4-bromophenyl)amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality Bis(4-bromophenyl)amine.

化学反応の分析

Types of Reactions: Bis(4-bromophenyl)amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding aniline derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

Substitution: Formation of various substituted diphenylamines.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

類似化合物との比較

- 4,4’-Dibromodiphenylamine

- N-phenyl-4,4’-dibromoaniline

- Tris(4-bromophenyl)amine

- 4-Bromotriphenylamine

Comparison: Bis(4-bromophenyl)amine is unique due to the presence of two bromine atoms on the phenyl rings, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of chemical reactions and its versatility in forming different derivatives highlight its uniqueness among similar compounds.

生物活性

Bis(4-bromophenyl)amine, also known as 4,4'-dibromodiphenylamine, is a compound that has garnered attention in various fields of research due to its biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key findings from recent studies, and presenting relevant data in tabular format.

Chemical Structure and Properties

Bis(4-bromophenyl)amine has the following chemical structure:

- Molecular Formula : C12H10Br2N

- Molecular Weight : 320.02 g/mol

- CAS Number : 16292-17-4

The presence of bromine atoms in the phenyl rings contributes to its unique properties, enhancing its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that bis(4-bromophenyl)amine derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized compounds based on this amine were evaluated for their effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Bis(4-bromophenyl)amine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 11y | E. coli | 0.67 µmol/mL |

| 11y | C. albicans | 0.17 µmol/mL |

| Norfloxacin | E. coli | 0.47 µmol/mL |

| Fluconazole | C. albicans | 0.50 µmol/mL |

The results indicate that certain derivatives of bis(4-bromophenyl)amine show comparable or superior activity to standard antibiotics like norfloxacin and antifungals like fluconazole .

Anticancer Activity

In addition to its antimicrobial properties, bis(4-bromophenyl)amine has been investigated for its anticancer potential. The Sulforhodamine B (SRB) assay was utilized to assess the antiproliferative effects of various derivatives against cancer cell lines.

Table 2: Anticancer Activity of Bis(4-bromophenyl)amine Derivatives

| Compound | Cancer Cell Line | IC50 (µmol/mL) |

|---|---|---|

| 2y | Human colorectal carcinoma (HCT116) | 0.01 |

| 4y | Human colorectal carcinoma (HCT116) | 0.02 |

| Reference Drug | 5-Fluorouracil | Varies |

The data suggests that compounds derived from bis(4-bromophenyl)amine exhibit potent antiproliferative effects, outperforming the reference drug in some cases .

The biological activity of bis(4-bromophenyl)amine can be attributed to several mechanisms:

- Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to target proteins involved in cell proliferation and microbial resistance.

- ADME Properties : The pharmacokinetic profiles of these compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for their therapeutic efficacy .

Case Studies

- Study on Antimicrobial Efficacy : A study synthesized several derivatives of bis(4-bromophenyl)amine and tested them against Gram-positive and Gram-negative bacteria. The most potent compound exhibited a MIC comparable to standard treatments, highlighting its potential as a new antimicrobial agent .

- Anticancer Screening : Another investigation focused on the anticancer properties of bis(4-bromophenyl)amine derivatives against human breast adenocarcinoma cell lines (MCF7). Results showed significant inhibition of cell growth, suggesting these compounds could serve as leads for new cancer therapies .

特性

IUPAC Name |

4-bromo-N-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVHTZNHLOGHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348074 | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-17-4 | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。